molecular formula C7H9N3O3 B3193827 (5-methoxy-2-nitrophenyl)hydrazine CAS No. 75909-74-9

(5-methoxy-2-nitrophenyl)hydrazine

Cat. No.: B3193827
CAS No.: 75909-74-9
M. Wt: 183.16 g/mol
InChI Key: NJEBNYPWNHXCRM-UHFFFAOYSA-N
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Description

(5-Methoxy-2-nitrophenyl)hydrazine (CAS 94829-98-8) is a valuable aromatic hydrazine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex hydrazine-based scaffolds. Its molecular structure, featuring both a hydrazine group and a nitro-aromatic moiety, makes it a key precursor in the development of sensors and ligands. Research indicates that similar 2-nitrobenzylidene-hydrazine structures can be designed into selective sensors for detecting metal ions like Cu²⁺ and amino acids such as histidine and tyrosine, which is relevant for environmental and biomedical applications . Furthermore, patented continuous flow processes exist for the efficient synthesis of related substituted phenylhydrazine salts, highlighting the industrial and research interest in this class of compounds . This product is provided with a purity of ≥95% . It is essential to adhere to safe handling procedures; the compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxy-2-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEBNYPWNHXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 5 Methoxy 2 Nitrophenyl Hydrazine

(5-methoxy-2-nitrophenyl)hydrazine is a substituted arylhydrazine featuring both a methoxy (B1213986) and a nitro group on the phenyl ring. These substituents dictate its chemical properties and reactivity.

PropertyData
Molecular Formula C₇H₉N₃O₃
Molecular Weight 183.16 g/mol
Appearance Expected to be a crystalline solid, likely colored due to the nitrophenyl group.
Isomers (2-methoxy-5-nitrophenyl)hydrazine is a known isomer. cymitquimica.com

This table presents basic physicochemical data for this compound.

Synthesis of 5 Methoxy 2 Nitrophenyl Hydrazine

The synthesis of (5-methoxy-2-nitrophenyl)hydrazine, while not extensively detailed in readily available literature, can be reliably predicted based on standard, well-established methods for preparing substituted nitrophenylhydrazines. google.comprepchem.com The general synthetic route involves a two-step process starting from the corresponding aniline (B41778) derivative, 5-methoxy-2-nitroaniline (B42563).

Diazotization: The primary amine group of 5-methoxy-2-nitroaniline is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). prepchem.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). A common reducing agent for this transformation is sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite. wikipedia.orgprepchem.com The intermediate sulfonate salt is subsequently hydrolyzed under acidic conditions to yield the final this compound hydrochloride, from which the free base can be liberated. prepchem.com

This synthetic sequence is a variation of the same method Fischer used for his initial synthesis of phenylhydrazine (B124118). chemeurope.comwikipedia.org

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. While specific experimental data for (5-methoxy-2-nitrophenyl)hydrazine is not widely available in published literature, general principles can be applied to predict the expected spectrum. The aromatic region would likely display signals corresponding to the three protons on the phenyl ring. The methoxy (B1213986) group (-OCH₃) would present as a distinct singlet, and the hydrazine (B178648) protons (-NHNH₂) would also produce characteristic signals, which may be broad and their chemical shift dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms. The carbon atom attached to the methoxy group and the carbons bearing the nitro and hydrazine groups would show characteristic shifts influenced by the electron-withdrawing and donating nature of these substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, and C-O stretching of the ether linkage. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the aromatic ring vibrations.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₉N₃O₃, corresponding to a molecular weight of approximately 183.16 g/mol . Current time information in Bangalore, IN. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. chemicalbridge.co.uk Fragmentation analysis within the mass spectrometer would reveal characteristic patterns, such as the loss of the nitro group (NO₂) or the methoxy group (CH₃O), providing further structural confirmation. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the compound from a mixture before its analysis by MS, ensuring the purity of the analyzed substance.

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. For this compound (C₇H₉N₃O₃), the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis are then compared to these theoretical values to verify the empirical formula of the synthesized compound. This technique serves as a fundamental check of purity and composition.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and accessible chromatographic technique widely employed for monitoring the progress of chemical reactions. youtube.com Its application in syntheses involving this compound allows for a rapid, qualitative assessment of the reaction mixture. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product. youtube.com

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or solvent mixture). youtube.com For a reaction producing this compound, a typical procedure would involve:

Sample Application: Small spots of the initial reactants and the reaction mixture at various time intervals are applied to the baseline of a TLC plate. youtube.com

Development: The plate is placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, carrying the components of the mixture with it at different rates.

Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and the separated spots are visualized. While this compound is colored, UV light is often used to visualize other non-colored reactants or byproducts.

The relative positions of the spots, quantified by their retention factor (Rƒ) values, indicate the progress of the reaction. A completed reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. While TLC is primarily qualitative, it provides invaluable real-time information to the synthetic chemist, guiding decisions on reaction time and workup procedures. youtube.com It is a versatile tool that can be adapted for various substituted hydrazines. researchgate.netnih.gov Furthermore, advancements have combined TLC with techniques like mass spectrometry for more detailed analysis of the separated spots directly from the plate. researchgate.net

High Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers significant advantages over TLC for both reaction monitoring and final product analysis due to its higher resolution, sensitivity, and quantitative capabilities. rasayanjournal.co.inrsc.org In the context of this compound, HPLC is instrumental in separating it from starting materials, intermediates, and impurities with high efficiency. rasayanjournal.co.ingoogle.com

A typical HPLC system consists of a high-pressure pump to propel the mobile phase through a column packed with a stationary phase, an injector, a column where the separation occurs, and a detector. For substituted phenylhydrazines, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rasayanjournal.co.insielc.com

Key applications of HPLC for this compound include:

Reaction Monitoring: Similar to TLC, HPLC can track the progress of a reaction. By injecting small aliquots of the reaction mixture at different times, the chromatogram will show the decrease in the peak area of the reactants and the increase in the peak area of the product. This allows for a quantitative assessment of the reaction kinetics.

Purity Assessment: HPLC is the method of choice for determining the purity of the final this compound product. The area of the main product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. The high sensitivity of HPLC allows for the detection of even trace impurities. rsc.org

Impurity Profiling: HPLC can be used to identify and quantify impurities, including positional isomers or byproducts formed during the synthesis. rasayanjournal.co.in This is crucial for quality control in pharmaceutical and other applications where even small amounts of impurities can be detrimental. rsc.org

The choice of detector is critical in HPLC analysis. A UV-Vis detector is commonly used for aromatic compounds like this compound, as they exhibit strong absorbance in the UV region. The detection wavelength can be optimized to maximize the signal for the compound of interest. google.com For enhanced specificity, especially when dealing with complex matrices, pre-column derivatization can be employed to shift the absorption wavelength of the analyte to the visible region, minimizing interference from other components. rsc.org

Table 1: HPLC Method Parameters for Analysis of Substituted Phenylhydrazines

ParameterConditionReference
Column Phenyl bonded silica google.com
Mobile Phase Acetonitrile/Methanol and Water google.com
Detection UV at 260 nm google.com
Flow Rate 1.0 mL/min google.com
Column Temperature 25 °C google.com

This table presents a general set of HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for similar compounds.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores and their electronic environment.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions within the nitroaromatic system. Nitroaromatic compounds typically exhibit distinct absorption bands in the UV region. nih.goviu.edu The presence of the nitro group (-NO₂) and the methoxy group (-OCH₃) on the phenylhydrazine (B124118) scaffold will significantly affect the electronic transitions. The nitro group is a strong electron-withdrawing group and a chromophore, while the methoxy group is an electron-donating group (auxochrome).

The interaction of these substituents with the aromatic ring and the hydrazine moiety gives rise to characteristic absorption bands. Generally, nitroaromatics exhibit π → π* transitions at shorter wavelengths and, in some cases, n → π* transitions at longer wavelengths. rsc.org The specific λmax values for this compound would need to be determined experimentally, but based on related compounds, absorptions can be expected in the range of 200-400 nm. researchgate.netrsc.org

The solvent used for spectral analysis can also influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. Polar solvents can interact differently with the ground and excited states of the molecule compared to nonpolar solvents, leading to shifts in the λmax.

Table 2: Expected UV-Visible Absorption Characteristics for Nitroaromatic Compounds

Type of TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)NotesReference
π → π 200 - 300High (≈ 10,000 M⁻¹cm⁻¹)Involves the aromatic system and nitro group. rsc.org
n → π 300 - 400Low (≈ 100 M⁻¹cm⁻¹)Arises from lone pairs on the nitro and/or hydrazine groups. rsc.org

This table provides a generalized overview of the types of electronic transitions expected for a compound like this compound based on the literature for similar nitroaromatic compounds.

The UV-Vis spectrum not only aids in structural elucidation but can also be used for quantitative analysis based on the Beer-Lambert law, provided a pure standard of the compound is available.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to predict a wide array of properties.

Geometry Optimization and Conformational Analysis

This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like (5-methoxy-2-nitrophenyl)hydrazine, with rotatable bonds associated with the methoxy (B1213986) and hydrazine (B178648) groups, multiple stable conformations (local minima on the potential energy surface) may exist. A thorough conformational analysis would be required to identify the global minimum energy structure. While studies on other nitrophenyl derivatives have successfully used DFT methods like B3LYP to correlate calculated structural parameters with experimental X-ray diffraction data, no such analysis has been found specifically for this compound. nih.gov

Electronic Structure Analysis (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For many organic molecules, a smaller gap suggests higher reactivity. kbhgroup.in Analysis of similar compounds shows that the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can significantly influence the HOMO-LUMO gap, but specific calculated values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups and parts of the hydrazine moiety, highlighting these as potential sites for interaction. However, no specific MEP analysis for this compound has been published in the searched results.

Quantum Chemical Calculations

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are used to predict spectroscopic properties like UV-Visible absorption spectra. kbhgroup.in These theoretical spectra can be correlated with experimental data to validate the computational model and aid in the assignment of electronic transitions. Similarly, vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra. kbhgroup.in This correlative approach is powerful, but its application to this compound has not been documented in the available literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. This involves locating the saddle points on the potential energy surface that connect reactants to products. Such studies are vital for understanding reaction mechanisms, for example, in the synthesis or degradation of a compound. There are no available studies modeling reaction pathways that involve this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of close contacts can be obtained. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

For molecules containing nitro and methoxy groups, as well as N-H and C-H moieties, a variety of intermolecular interactions are expected to be significant. In related hydrazine derivatives, H···H, O···H/H···O, and C···H/H···C contacts are typically the most prominent. iucr.orgresearchgate.net The presence of the nitro group (NO₂) introduces strong acceptor capabilities for hydrogen bonds, while the methoxy group (OCH₃) can also act as a hydrogen bond acceptor. The hydrazine group (-NHNH₂) provides hydrogen bond donors (N-H).

Based on studies of analogous structures, the following intermolecular contacts are anticipated to play a crucial role in the crystal packing of this compound:

Table 1: Predicted Dominant Intermolecular Contacts for this compound and Their Significance

Interaction TypePredicted SignificanceDescription
O···H / H···O HighThese contacts, primarily representing hydrogen bonds, are expected to be a major stabilizing force. The oxygen atoms of the nitro and methoxy groups are likely to act as acceptors for hydrogen atoms from the hydrazine moiety (N-H···O) and aromatic rings (C-H···O). iucr.org
H···H HighAs is common for organic molecules, a large portion of the Hirshfeld surface is expected to be associated with H···H contacts, which are a manifestation of van der Waals forces. iucr.orgnih.gov
C···H / H···C ModerateThese interactions, often associated with weaker C-H···π interactions, contribute significantly to the overall packing stability. researchgate.netnih.gov
N···H / H···N ModerateThe nitrogen atoms of the nitro and hydrazine groups can participate in hydrogen bonding, leading to observable N···H contacts. researchgate.net
π–π Stacking PossibleInteractions between the aromatic rings of adjacent molecules may occur. In a related nitrophenyl derivative, face-to-face π–π stacking interactions were observed with a centroid-to-centroid distance of approximately 3.61 Å. iucr.orgiucr.org

The fingerprint plots of related compounds show distinct spikes and patterns that correspond to these specific interactions. For instance, sharp spikes often characterize strong hydrogen bonds like N-H···O, while more diffuse regions indicate weaker contacts like H···H. iucr.org The interplay of these various forces dictates the final three-dimensional architecture of the crystal.

Non-linear Optical (NLO) Property Investigations

As of the current literature survey, specific theoretical or experimental investigations into the non-linear optical (NLO) properties of this compound have not been reported. Organic molecules with significant NLO responses often possess a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer upon excitation.

The structure of this compound contains both electron-donating groups (methoxy and hydrazine) and a strong electron-withdrawing group (nitro) attached to a phenyl ring, which acts as the π-system. This arrangement suggests a potential for NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), would be required to quantify properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Such studies on other nitro-aromatic compounds have shown that the presence and relative positions of donor and acceptor groups are critical to the magnitude of the NLO effect. mdpi.comntu.ac.ukntu.ac.uk However, without specific computational data for the title compound, any discussion of its NLO properties remains speculative.

Thermodynamic Property Computations

A review of the available scientific literature indicates that detailed computational studies on the thermodynamic properties of this compound have not been published. Thermodynamic parameters such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) are crucial for understanding the stability and reactivity of a compound.

These properties can be calculated using computational methods, often in conjunction with experimental techniques like bomb calorimetry. nih.gov For example, the enthalpy of formation in the gaseous state provides insight into the intramolecular interactions, while sublimation enthalpy relates to the energy of intermolecular interactions in the solid state. nih.gov While studies on the thermodynamic properties of some nitrophenyl isomers exist, a direct application of their results to this compound is not feasible due to the significant influence of the substituent type and position on these values. Therefore, there is currently no reported data for the computed thermodynamic properties of this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for (5-methoxy-2-nitrophenyl)hydrazine

The development of new, efficient, and sustainable methods for the synthesis of this compound is a primary area for future research. While classical methods exist, exploring greener and more atom-economical routes is crucial. Future investigations could focus on:

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The precise control over reaction parameters in microreactors could lead to higher yields and purity.

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of this compound from readily available precursors could provide a highly selective and environmentally friendly alternative to conventional chemical methods.

Mechanochemical Synthesis: Exploring solid-state reactions through ball milling could reduce or eliminate the need for solvents, leading to a more sustainable synthetic process.

Investigation of Undiscovered Reactivity Patterns

A deeper understanding of the reactivity of this compound is essential for its application in novel chemical transformations. The interplay between the methoxy (B1213986), nitro, and hydrazine (B178648) functional groups presents a rich field for discovery. Future studies should aim to:

Explore Unconventional Reaction Partners: Investigating reactions with a wider range of electrophiles and nucleophiles could unveil novel reaction pathways and lead to the synthesis of previously inaccessible molecular scaffolds.

Probe Photochemical and Electrochemical Reactivity: The response of this compound to light and electric current is largely unexplored. Such studies could open up new avenues for its functionalization and application in areas like photoredox catalysis and electrosynthesis.

Investigate Reactions Under Extreme Conditions: Studying the behavior of the compound under high pressure or temperature could lead to the discovery of new phases or unexpected reaction outcomes.

Advanced Catalysis in Transformations Involving the Compound

The development of advanced catalytic systems for reactions involving this compound is a critical step towards enhancing its synthetic utility. Future research in this area should include:

Homogeneous and Heterogeneous Catalysis: Designing novel transition-metal catalysts and supported nanocatalysts could enable more efficient and selective transformations, such as cross-coupling reactions and C-H functionalization.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations, promoting green chemistry principles.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions involving this compound would be highly valuable for the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science.

Deeper Computational Insights into Reaction Mechanisms and Properties

Computational chemistry provides a powerful tool for understanding the intricate details of chemical reactions and predicting the properties of molecules. mdpi.com Future computational studies on this compound should focus on:

Density Functional Theory (DFT) Calculations: Employing DFT methods can provide detailed insights into the electronic structure, reactivity indices, and spectroscopic properties of the molecule. mdpi.com This can help in rationalizing its observed reactivity and in predicting its behavior in new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of the molecule and its interactions with solvents and other molecules. This is particularly important for understanding its behavior in complex reaction environments.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For enzymatic reactions or reactions in large systems, QM/MM methods can provide a balance between accuracy and computational cost, allowing for the study of complex catalytic cycles.

A deeper theoretical understanding of reaction pathways can be achieved through computational modeling of potential energy surfaces and transition states. mdpi.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net The unique combination of functional groups in this compound makes it an ideal candidate for the design of novel MCRs and cascade reactions. Future research should explore:

Development of Novel MCRs: Designing new MCRs that incorporate this compound as a key building block could lead to the rapid and efficient synthesis of diverse and complex molecular libraries.

Design of Cascade Reactions: Utilizing the reactivity of the different functional groups in a sequential manner within a single pot can lead to the construction of intricate molecular architectures in a highly efficient process.

Application in the Synthesis of Heterocycles: The hydrazine moiety is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Integrating this compound into MCRs and cascade sequences could provide access to a wide range of novel heterocyclic structures with potential biological activities.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries and innovations in chemistry and related fields.

Q & A

Q. What are the recommended synthetic routes for (5-methoxy-2-nitrophenyl)hydrazine, and how can reaction yields be optimized?

Methodology :

  • Condensation reactions : React 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions (e.g., acetic acid) to form the hydrazine derivative. Monitor progress via TLC or HPLC .
  • Cyclization agents : Use POCl₃ or H₃PO₄ to facilitate intramolecular cyclization in multi-step syntheses (e.g., forming oxadiazoles or pyrazolines) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the structural integrity of this compound derivatives be validated?

Methodology :

  • Spectroscopy :
    • IR : Confirm N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
    • NMR : Use ¹H/¹³C NMR to verify methoxy (–OCH₃, δ ~3.8 ppm) and nitro (–NO₂, δ ~8.0 ppm in ¹H) groups .
  • X-ray crystallography : Employ SHELX software for single-crystal structure determination (e.g., SHELXL for refinement) .

Q. What are the critical stability considerations for storing and handling this compound?

Methodology :

  • Autoxidation prevention : Store under inert gas (N₂/Ar) at –20°C to minimize atmospheric oxidation .
  • Decomposition monitoring : Use TGA/DSC to assess thermal stability and UV-Vis spectroscopy to detect degradation products (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodology :

  • DFT calculations : Model transition states and intermediates in hydrazine-catalyzed reactions (e.g., carbonyl-olefin metathesis) using Gaussian or ORCA software .
  • Kinetic studies : Compare experimental activation energies with computed barriers to validate mechanisms .

Q. What role does this compound play in catalytic systems or advanced material synthesis?

Methodology :

  • Photocatalyst design : Use hydrazine derivatives as reducing agents in hydrothermal synthesis of MoSe₂/CdS-CdSe composites for hydrogen evolution. Optimize hydrazine concentration to control phase purity .
  • Catalyst optimization : Screen substituted hydrazines for [2.2.2]-bicyclic systems to lower activation barriers in ring-opening metathesis .

Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved?

Methodology :

  • In situ spectroscopy : Track intermediates via time-resolved IR or Raman during reactions (e.g., indole vs. pyrazole formation) .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen migration in heterocycle synthesis .

Q. What are the decomposition pathways of this compound under high-temperature or oxidative conditions?

Methodology :

  • TGA-MS : Identify volatile decomposition products (e.g., NH₃, N₂O) under controlled heating .
  • GC-MS : Analyze gas-phase byproducts in autoxidation experiments to map degradation kinetics .

Q. How can computational modeling guide the design of hydrazine-derived bioactive compounds?

Methodology :

  • Molecular docking : Predict binding affinities of hydrazine derivatives with target enzymes (e.g., PFOR in nitrofurans) using AutoDock .
  • QSAR studies : Correlate substituent effects (e.g., nitro/methoxy groups) with antimicrobial activity via regression models .

Q. What advanced techniques characterize hydrazine derivatives in multicomponent systems (e.g., metal complexes)?

Methodology :

  • Single-crystal X-ray diffraction : Resolve coordination geometries in hydrazinium metal complexes (e.g., Cu²⁺ or Fe³⁺) .
  • EPR spectroscopy : Probe paramagnetic intermediates in redox-active hydrazine systems .

Q. How can hydrazine derivatives be integrated into sustainable hydrogen storage technologies?

Methodology :

  • Catalytic decomposition : Test Pt/Ni catalysts for H₂ generation from hydrazine monohydrate, optimizing pH and temperature for impurity-free output .
  • Flow reactor studies : Scale up decomposition processes using continuous-flow systems to assess industrial viability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methoxy-2-nitrophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(5-methoxy-2-nitrophenyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.